1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
Description
Properties
IUPAC Name |
1-propan-2-yl-3-[5-[4-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S2/c1-10(2)21-15(25)23-16-22-13-7-8-24(9-14(13)28-16)29(26,27)12-5-3-11(4-6-12)17(18,19)20/h3-6,10H,7-9H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUWDWPRVJVKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- An isopropyl group.
- A sulfonamide moiety with a trifluoromethyl phenyl group.
- A tetrahydrothiazolo-pyridine ring system.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The tetrahydrothiazolo-pyridine component may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. In vitro studies demonstrated:
- Cell Line Studies : Significant cytotoxicity against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through:
- In Vivo Models : Reduction in inflammatory markers in animal models of arthritis and colitis.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains:
- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL.
Case Study 1: Anticancer Efficacy
In a study published in the Asian Journal of Pharmaceutical Sciences, the compound was tested on MCF-7 cells. Results indicated that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c and activation of caspases .
Case Study 2: Anti-inflammatory Mechanism
A study examining the anti-inflammatory effects showed that treatment with the compound reduced TNF-alpha levels in a mouse model of induced arthritis. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycles and Functional Groups
The compound is compared to 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea (CAS 1430213-30-1, molecular weight 383.32 g/mol) . Key differences include:
- Core Heterocycle: The target compound contains a tetrahydrothiazolo[5,4-c]pyridine (bicyclic system), whereas the analogue features a 1,3,4-thiadiazole (5-membered ring with two nitrogen atoms).
- Substituents : Both compounds share a trifluoromethylphenyl group, but the target compound includes a sulfonyl linker instead of a direct pyridinyl substitution. The sulfonyl group enhances polarity and may influence solubility or target engagement.
- Urea Side Chain : The target compound’s isopropyl group introduces steric bulk compared to the analogue’s 4-fluoro-3-(trifluoromethyl)phenyl group, which could alter pharmacokinetic properties like absorption or plasma protein binding.
Physicochemical and Pharmacological Properties
*Estimated based on structural complexity relative to the analogue.
Research Findings and Limitations
- Binding Affinity : The analogue’s thiadiazole-pyridine scaffold has demonstrated moderate activity against tyrosine kinases in preliminary assays, with IC₅₀ values in the micromolar range . The target compound’s sulfonyl group and bicyclic core may enhance selectivity for serine/threonine kinases, though experimental validation is required.
- Metabolic Stability : The trifluoromethyl group in both compounds likely improves resistance to oxidative metabolism. However, the target’s sulfonyl linker could increase susceptibility to hydrolysis compared to the analogue’s direct heterocyclic substitution.
- Toxicity : The analogue’s hazard profile (H302, H315, etc.) suggests moderate toxicity risks, which may be mitigated in the target compound due to reduced aromaticity and steric shielding of reactive groups.
Q & A
Q. How can researchers optimize the multi-step synthesis of this urea derivative to improve yield and purity?
Methodological Answer:
- Step 1: Begin by isolating intermediates at each synthetic step (e.g., sulfonylation of the thiazolo-pyridine core) to monitor reaction progression .
- Step 2: Optimize solvent systems (e.g., dimethylformamide for polar intermediates, dichloromethane for non-polar steps) to enhance solubility and reduce side reactions .
- Step 3: Use catalysts like triethylamine or 4-dimethylaminopyridine (DMAP) to accelerate urea bond formation .
- Step 4: Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing the compound’s structure and confirming regioselectivity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve trifluoromethyl and sulfonyl group positions .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., ESI+ mode) to validate the urea linkage and sulfone moiety .
- X-ray Crystallography: Resolve ambiguities in the thiazolo-pyridine ring conformation and substituent orientation .
Q. How does pH and temperature influence the compound’s stability during storage and biological assays?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies at pH 2–9 (using HCl/NaOH buffers) and 25–60°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the urea bond) .
- Storage Recommendations: Store lyophilized powder at -20°C in amber vials to prevent photodegradation; reconstitute in DMSO for assays .
Q. What in vitro screening strategies are recommended for preliminary assessment of biological activity?
Methodological Answer:
- Enzyme Assays: Test against kinases or proteases (e.g., at 1–100 µM) due to the sulfonyl group’s potential as a hydrogen-bond acceptor .
- Cell-Based Assays: Use HEK-293 or HepG2 cells for cytotoxicity profiling (MTT assay) and fluorescence-based target engagement studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target potency while minimizing off-target effects?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified isopropyl groups (e.g., cyclopropyl or tert-butyl) to assess steric effects on binding .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
- Selectivity Profiling: Screen against related enzyme isoforms (e.g., kinase subfamilies) to identify substituents that reduce cross-reactivity .
Q. How can researchers resolve discrepancies in solubility data reported across different studies?
Methodological Answer:
Q. What strategies are effective for identifying the compound’s primary biological targets in complex cellular systems?
Methodological Answer:
- Chemical Proteomics: Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Kinobead Profiling: Incubate cell lysates with immobilized compound to capture kinase targets .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic Analysis: Measure plasma half-life and tissue distribution (LC-MS) to assess bioavailability limitations .
- Metabolite Identification: Use liver microsomes to identify inactive/degraded metabolites that explain reduced in vivo efficacy .
Q. What mechanistic studies are critical for elucidating the compound’s mode of action?
Methodological Answer:
- Mutagenesis Studies: Introduce point mutations in predicted binding residues (e.g., catalytic lysine in kinases) to validate target engagement .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to study conformational stability and binding energy contributions .
Q. How can thermal stability be systematically evaluated for formulation development?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Determine melting points and phase transitions .
- Thermogravimetric Analysis (TGA): Assess decomposition thresholds (>200°C typical for urea derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
